Author: BenchChem Technical Support Team. Date: December 2025
An In-depth Technical Guide to 4,5-Dichloro-2-nitroaniline
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of 4,5-dichloro-2-nitroaniline, a key chemical intermediate in the synthesis of various dyes, agrochemicals, and pharmaceutical agents.[1][2] It details the compound's molecular structure, physicochemical properties, experimental protocols for its synthesis, and its known applications.
Molecular Structure and Chemical Identity
4,5-Dichloro-2-nitroaniline is an aromatic halogenated organic compound.[1] Its structure consists of an aniline (B41778) core substituted with two chlorine atoms at the 4 and 5 positions and a nitro group at the 2 position relative to the amino group.[1] At room temperature, it presents as a pale yellow to yellow crystalline solid, which may have a faint, characteristic odor.[1]
// Benzene ring nodes
C1 [label="C"];
C2 [label="C"];
C3 [label="C"];
C4 [label="C"];
C5 [label="C"];
C6 [label="C"];
// Substituent nodes
N_amino [label=2>];
N_nitro [label=+>];
O1_nitro [label=->];
O2_nitro [label="O"];
Cl4 [label="Cl"];
Cl5 [label="Cl"];
H3 [label="H"];
H6 [label="H"];
// Benzene ring structure
C1 -> C2 [style=solid];
C2 -> C3 [style=double];
C3 -> C4 [style=solid];
C4 -> C5 [style=double];
C5 -> C6 [style=solid];
C6 -> C1 [style=double];
// Substituents attached to the ring
C1 -> N_amino;
C2 -> N_nitro;
C4 -> Cl4;
C5 -> Cl5;
C3 -> H3;
C6 -> H6;
// Nitro group structure
N_nitro -> O1_nitro;
N_nitro -> O2_nitro [style=double];
// Node styling
C1, C2, C3, C4, C5, C6 [fontcolor="#202124"];
N_amino, N_nitro, O1_nitro, O2_nitro, Cl4, Cl5, H3, H6 [fontcolor="#202124"];
}
caption: "2D Molecular Structure of 4,5-Dichloro-2-nitroaniline"
Physicochemical and Computed Properties
The properties of 4,5-dichloro-2-nitroaniline are summarized below. The compound is generally stable under normal atmospheric conditions.[1] It exhibits limited solubility in water but is more soluble in organic solvents like ethanol, acetone, and dimethylformamide.[1]
| Property | Value | Source(s) |
| Identifiers |
| CAS Number | 6641-64-1 | [3][4][5][6] |
| EC Number | 229-657-3 | [6][7] |
| IUPAC Name | 4,5-dichloro-2-nitroaniline | [5] |
| Molecular Formula | C₆H₄Cl₂N₂O₂ | [1][3][6] |
| SMILES | C1=C(C(=CC(=C1Cl)Cl)--INVALID-LINK--[O-])N | [5] |
| InChIKey | FSGTULQLEVAYRS-UHFFFAOYSA-N | [3][4][8] |
| Physical Properties |
| Molecular Weight | 207.01 g/mol (or 207.014 g/mol ) | [1][3][4][5][6][8] |
| Appearance | Light yellow to yellow crystalline solid/powder | [1][9] |
| Melting Point | 177-179 °C | [7][9] |
| Computed Properties |
| Monoisotopic Mass | 205.9649828 Da | [1][5] |
| Topological Polar Surface Area | 71.8 Ų | [1][5] |
| Hydrogen Bond Acceptor Count | 3 | [1] |
| Complexity | 185 | [1][5] |
Synthesis and Experimental Protocols
4,5-Dichloro-2-nitroaniline is primarily a manufactured compound for industrial applications and is not known to occur naturally in significant amounts.[1] Its synthesis was first developed in the early 20th century.[1] Several synthetic routes are known, with a common industrial method involving the reaction of 2,4,5-trichloronitrobenzene (B44141) with ammonia (B1221849) in a solvent.[1][2][10]
Protocol: Synthesis from 2,4,5-Trichloronitrobenzene
This protocol is based on a patented industrial process for the preparation of 4,5-dichloro-2-nitroaniline.[2][10] The method involves the nucleophilic aromatic substitution of a chlorine atom on the 2,4,5-trichloronitrobenzene ring with an amino group from ammonia.
Reaction Scheme:
2,4,5-Trichloronitrobenzene + NH₃ → 4,5-Dichloro-2-nitroaniline + HCl
Methodology:
-
Reaction Setup: A high-pressure reactor, such as a stainless-steel autoclave equipped with a gas inlet and stirring mechanism, is charged with 2,4,5-trichloronitrobenzene and an inert solvent (e.g., chlorobenzene).[2]
-
Ammoniation: Ammonia is introduced into the reactor in a molar excess, typically ranging from 200 to 3000 mole percent relative to the 2,4,5-trichloronitrobenzene.[2][10]
-
Heating and Pressurization: The sealed reactor is heated to a temperature between 150°C and 220°C (preferably 170°C to 190°C).[10] The reaction is conducted under the pressure generated by the solvent and ammonia at these temperatures.
-
Reaction Monitoring: The progress of the reaction can be monitored using High-Performance Liquid Chromatography (HPLC) to determine the consumption of the starting material and the formation of the product.[2]
-
Product Isolation: Upon completion, the reaction mixture is cooled, leading to the precipitation of the product suspension. The suspension is mixed with water.[2]
-
Purification: The solvent (chlorobenzene) is removed by distillation with water. The resulting solid product, a red-brown granule, is then filtered and dried.[2] This process yields 4,5-dichloro-2-nitroaniline with high purity (e.g., ~94%) and in high yield (e.g., ~98.5%).[2]
// Nodes
start [label="Start Materials:\n- 2,4,5-Trichloronitrobenzene\n- Ammonia (200-3000 mol%)\n- Inert Solvent (e.g., Chlorobenzene)", fillcolor="#FFFFFF", shape=folder];
reactor [label="Charge High-Pressure Reactor", fillcolor="#4285F4", fontcolor="#FFFFFF"];
reaction [label="Heat Reaction Mixture\n(150-220°C)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
monitoring [label="Monitor Progress via HPLC", fillcolor="#FBBC05", fontcolor="#202124"];
cooling [label="Cool Mixture to Precipitate Product", fillcolor="#34A853", fontcolor="#FFFFFF"];
isolation [label="Mix with Water & Distill Solvent", fillcolor="#4285F4", fontcolor="#FFFFFF"];
purification [label="Filter and Dry Solid Product", fillcolor="#FBBC05", fontcolor="#202124"];
product [label="Final Product:\n4,5-Dichloro-2-nitroaniline\n(>98% Yield, >93% Purity)", fillcolor="#FFFFFF", shape=ellipse];
// Edges (Workflow)
start -> reactor;
reactor -> reaction [label="Seal Reactor"];
reaction -> monitoring [label="During Reaction"];
monitoring -> reaction [style=dashed, label="Continue until complete"];
reaction -> cooling [label="Upon Completion"];
cooling -> isolation;
isolation -> purification;
purification -> product;
}
caption: "Industrial Synthesis Workflow for 4,5-Dichloro-2-nitroaniline"
Applications and Biological Relevance
4,5-Dichloro-2-nitroaniline is a versatile intermediate with significant applications in several industrial and research fields.
-
Dye Synthesis: It serves as a precursor for the production of various specialty dyes.[1]
-
Pharmaceutical and Agrochemical Industries: The compound is an important building block in the synthesis of active pharmaceutical ingredients (APIs) and crop protection agents.[2]
-
Biological Activity: Research has shown that 4,5-dichloro-2-nitroaniline can act as an uncoupler of oxidative phosphorylation in ciliates.[11] This mechanism disrupts the process of ATP synthesis in mitochondria.
Safety and Handling
4,5-Dichloro-2-nitroaniline is considered moderately toxic upon ingestion, inhalation, or dermal contact.[1] It is classified as harmful if swallowed, in contact with skin, or if inhaled, and may cause skin and serious eye irritation.[5][6]
-
GHS Hazard Statements: H300 (Fatal if swallowed), H310 (Fatal in contact with skin), H330 (Fatal if inhaled).[5] Note that classifications may vary by supplier.[5]
-
Handling: Due to its potential toxicity, it should be handled with caution in a well-ventilated area using appropriate personal protective equipment (PPE), including gloves, safety goggles, and respiratory protection.[1][7]
-
Storage: The compound should be stored in a cool, dry, and well-ventilated location in a tightly sealed container.[1][6]
Spectral Data
Characterization of 4,5-dichloro-2-nitroaniline is supported by various spectroscopic techniques. The National Institute of Standards and Technology (NIST) provides reference spectra for this compound, which are invaluable for analytical confirmation.
References
- 1. Page loading... [wap.guidechem.com]
- 2. WO1991000261A1 - Process for preparing 4,5-dichloro-2-nitroaniline
- Google Patents [patents.google.com]
- 3. 4,5-Dichloro-2-nitroaniline [webbook.nist.gov]
- 4. 4,5-Dichloro-2-nitroaniline [webbook.nist.gov]
- 5. 4,5-Dichloro-2-nitroaniline | C6H4Cl2N2O2 | CID 81149 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. dcfinechemicals.com [dcfinechemicals.com]
- 7. 4,5-Dichloro-2-nitroaniline 96 6641-64-1 [sigmaaldrich.com]
- 8. 4,5-Dichloro-2-nitroaniline [webbook.nist.gov]
- 9. 4,5-Dichloro-2-nitroaniline | 6641-64-1 [chemicalbook.com]
- 10. DE3922036A1 -
METHOD FOR PRODUCING 4,5-DICHLOR-2-NITRO-ANILINE
- Google Patents [patents.google.com]
- 11. 4,5-Dichloro-2-nitroaniline | 6641-64-1 | FD00141 [biosynth.com]
- 12. 4,5-Dichloro-2-nitroaniline [webbook.nist.gov]